molecular formula C16H17NO4S B2861221 N-ethyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 302583-51-3

N-ethyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No. B2861221
CAS RN: 302583-51-3
M. Wt: 319.38
InChI Key: ILGNDZBMRABVSX-UHFFFAOYSA-N
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Description

“N-ethyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” is a derivative of 1,4-benzodioxan . It belongs to a class of compounds known as sulfonamides, which are known for their wide range of therapeutic effects, including antibacterial, antifungal, antiprotozoal, antithyroid, anti-inflammatory, and antihypertensive properties .


Synthesis Analysis

The synthesis of this compound involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media. This yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which is then treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as the reaction medium in the presence of lithium hydride (LiH) as a base .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride, followed by treatment with different alkyl/aralkyl halides .

Scientific Research Applications

Antibacterial and Antifungal Applications

A series of sulfonamide analogues, including those structurally related to N-ethyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, have been synthesized and examined for their in-vitro antibacterial and antifungal activities. These compounds showed promising results against standard drugs, highlighting their potential as therapeutic agents in combating microbial infections (Devi & Awasthi, 2020). Another study synthesized new N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides, revealing moderate to good activity against bacterial strains, thus offering insights into their inhibitory properties and potential as antibacterial agents (Aziz‐ur‐Rehman et al., 2013).

Anticancer Applications

Research on novel sulfonamide derivatives highlighted their potential in anticancer applications. For instance, studies on different biologically active moieties incorporated into sulfonamide derivatives demonstrated in-vitro anticancer activity against human tumor liver cell lines. These compounds showed higher activity than doxorubicin, a standard chemotherapy drug, in some cases (Ghorab et al., 2015).

Enzyme Inhibition for Drug Development

Sulfonamides have been investigated for their enzyme inhibition properties, particularly targeting carbonic anhydrases. These enzymes are crucial for various physiological functions, and their inhibitors can serve as therapeutic agents for conditions like glaucoma, epilepsy, and certain types of cancer. Studies have identified several aromatic sulfonamide inhibitors with nanomolar potency against various carbonic anhydrase isoforms, suggesting their utility in drug development (Supuran et al., 2013).

Contributions to Environmental Science

The use of certain sulfonamide derivatives in agriculture, such as sulfluramid (a pesticide), has raised concerns due to their potential to release per- and polyfluoroalkyl substances (PFASs) into the environment. Research in Brazil has identified the occurrence of PFASs in soil, water, and other environmental matrices, highlighting the need for further studies on the environmental impact of sulfonamide-based agrochemicals (Nascimento et al., 2018).

Mechanism of Action

Target of Action

N-ethyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a type of sulfonamide, a class of compounds known for their wide range of therapeutic effects . The primary targets of this compound are cholinesterase enzymes , which play a crucial role in nerve signal transmission . By inhibiting these enzymes, the compound can potentially be used as a therapeutic agent for Alzheimer’s disease .

Mode of Action

The compound interacts with its targets, the cholinesterase enzymes, by binding to their active sites and inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter essential for memory and learning . As a result, the levels of acetylcholine increase, which can help alleviate the symptoms of Alzheimer’s disease .

Biochemical Pathways

The compound affects the cholinergic pathway, specifically the transmission of neural pulses to post-cholinergic synapses . By inhibiting cholinesterase enzymes, the compound prevents the breakdown of acetylcholine, leading to an increase in its concentration. This can enhance nerve signal transmission, which is beneficial in conditions like Alzheimer’s disease where such transmission is impaired .

Pharmacokinetics

They are metabolized in the liver, and inactive compounds are excreted through bile or feces . These properties can impact the bioavailability of the compound, influencing its therapeutic effect.

Result of Action

The primary molecular effect of the compound’s action is the increased concentration of acetylcholine due to the inhibition of cholinesterase enzymes . This can lead to improved nerve signal transmission, which can potentially alleviate the symptoms of Alzheimer’s disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, oxidative stress can enhance the body’s stress response, potentially affecting the compound’s efficacy . Additionally, factors like temperature changes and nutritional imbalances can also influence the compound’s action . Understanding these factors is crucial for optimizing the use of the compound in therapeutic applications.

properties

IUPAC Name

N-ethyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-2-17(13-6-4-3-5-7-13)22(18,19)14-8-9-15-16(12-14)21-11-10-20-15/h3-9,12H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGNDZBMRABVSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501323498
Record name N-ethyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85271311
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

302583-51-3
Record name N-ethyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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